8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]
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Description
Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The term “8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2’-oxirane]” suggests that this compound is a spiro compound with a benzoxepine ring and an oxirane ring sharing a single carbon atom. The “8-Methyl” indicates that there is a methyl group attached to the eighth carbon of the benzoxepine ring .
Chemical Reactions Analysis
The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out . For instance, photoisomerization and thermal reactions have been studied in some spiro compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties can be determined through experimental testing and analysis.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-4-10-11(7-9)13-6-2-5-12(10)8-14-12/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBSBWPBTAVBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCCO2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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